molecular formula C33H28O6 B14311908 Bis[2-([1,1'-biphenyl]-4-yl)-2-oxoethyl] dimethylpropanedioate CAS No. 114626-81-2

Bis[2-([1,1'-biphenyl]-4-yl)-2-oxoethyl] dimethylpropanedioate

Katalognummer: B14311908
CAS-Nummer: 114626-81-2
Molekulargewicht: 520.6 g/mol
InChI-Schlüssel: OLIPDHQZGXIUNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis[2-([1,1’-biphenyl]-4-yl)-2-oxoethyl] dimethylpropanedioate is a chemical compound known for its unique structure and properties It consists of two biphenyl groups attached to a central dimethylpropanedioate moiety

Eigenschaften

CAS-Nummer

114626-81-2

Molekularformel

C33H28O6

Molekulargewicht

520.6 g/mol

IUPAC-Name

bis[2-oxo-2-(4-phenylphenyl)ethyl] 2,2-dimethylpropanedioate

InChI

InChI=1S/C33H28O6/c1-33(2,31(36)38-21-29(34)27-17-13-25(14-18-27)23-9-5-3-6-10-23)32(37)39-22-30(35)28-19-15-26(16-20-28)24-11-7-4-8-12-24/h3-20H,21-22H2,1-2H3

InChI-Schlüssel

OLIPDHQZGXIUNF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C(=O)OCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis[2-([1,1’-biphenyl]-4-yl)-2-oxoethyl] dimethylpropanedioate typically involves the reaction of biphenyl derivatives with dimethylpropanedioate under specific conditions. One common method involves the use of acid-catalyzed transformations of bis[4-(1-hydroxyethyl)phenyl]alkanes . The reaction conditions often require the presence of strong acids to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthesis techniques that ensure high yield and purity. The use of advanced catalytic processes and optimized reaction conditions can enhance the efficiency of the production process. The specific details of industrial production methods may vary depending on the desired application and scale of production.

Analyse Chemischer Reaktionen

Types of Reactions

Bis[2-([1,1’-biphenyl]-4-yl)-2-oxoethyl] dimethylpropanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids for catalysis, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation reactions may yield oxidized biphenyl derivatives, while substitution reactions can result in various substituted biphenyl compounds.

Wirkmechanismus

The mechanism of action of Bis[2-([1,1’-biphenyl]-4-yl)-2-oxoethyl] dimethylpropanedioate involves its interaction with specific molecular targets and pathways. The biphenyl groups can participate in various interactions, including π-π stacking and hydrogen bonding, which can influence the compound’s biological and chemical activities . The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Bis[2-([1,1’-biphenyl]-4-yl)-2-oxoethyl] dimethylpropanedioate is unique due to its specific combination of biphenyl groups and dimethylpropanedioate moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.